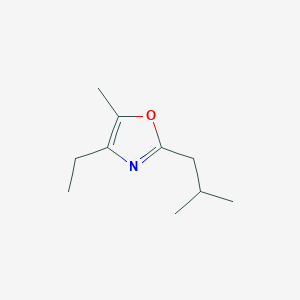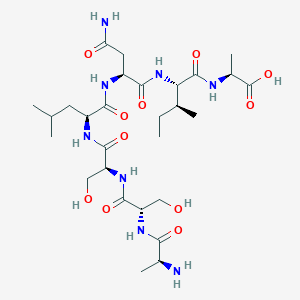
Bis(trimethylphosphine)palladium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(trimethylphosphine)palladium is an organometallic compound that features a palladium center coordinated by two trimethylphosphine ligands. This compound is notable for its role as a catalyst in various chemical reactions, particularly in organic synthesis. The presence of palladium makes it highly effective in facilitating cross-coupling reactions, which are essential in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(trimethylphosphine)palladium typically involves the reaction of palladium(II) chloride with trimethylphosphine. The process can be summarized as follows:
Dissolution of Palladium(II) Chloride: Palladium(II) chloride is dissolved in an appropriate solvent, such as ethanol or methanol.
Addition of Trimethylphosphine: Trimethylphosphine is added to the solution, and the mixture is stirred under an inert atmosphere, usually nitrogen or argon.
Formation of the Complex: The reaction mixture is heated to facilitate the formation of the this compound complex.
Isolation and Purification: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of palladium(II) chloride and trimethylphosphine are handled using automated systems to ensure precision and safety.
Controlled Reaction Conditions: The reaction is carried out in large reactors with precise control over temperature, pressure, and inert atmosphere.
Efficient Isolation: Advanced filtration and purification techniques are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Bis(trimethylphosphine)palladium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form palladium(0) species, which are highly reactive.
Substitution: Ligand substitution reactions can occur, where the trimethylphosphine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrazine, sodium borohydride, and hydrogen gas are used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand under mild heating.
Major Products Formed
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium(0) species.
Substitution: New palladium complexes with different ligands.
Aplicaciones Científicas De Investigación
Bis(trimethylphosphine)palladium has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are crucial for the synthesis of complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of new drugs and therapeutic agents, particularly in the field of cancer research.
Industry: this compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism by which bis(trimethylphosphine)palladium exerts its catalytic effects involves several key steps:
Activation: The palladium center is activated by the coordination of trimethylphosphine ligands, which stabilize the metal center.
Oxidative Addition: The palladium(0) species undergoes oxidative addition with an organic halide, forming a palladium(II) complex.
Transmetalation: The palladium(II) complex reacts with an organometallic reagent, such as a boronic acid, in a transmetalation step.
Reductive Elimination: The final step involves reductive elimination, where the desired product is formed, and the palladium(0) species is regenerated.
Comparación Con Compuestos Similares
Similar Compounds
Bis(triphenylphosphine)palladium(II) dichloride: Another widely used palladium complex with triphenylphosphine ligands.
Tetrakis(triphenylphosphine)palladium(0): A palladium(0) complex with four triphenylphosphine ligands.
Bis(diphenylphosphino)ferrocene palladium(II) dichloride: A palladium complex with diphenylphosphinoferrocene ligands.
Uniqueness
Bis(trimethylphosphine)palladium is unique due to its smaller and more electron-donating trimethylphosphine ligands, which enhance its reactivity and make it suitable for specific catalytic applications. The smaller ligands also allow for better access to the palladium center, facilitating more efficient catalytic cycles.
Propiedades
Número CAS |
364796-49-6 |
|---|---|
Fórmula molecular |
C6H18P2Pd |
Peso molecular |
258.57 g/mol |
Nombre IUPAC |
palladium;trimethylphosphane |
InChI |
InChI=1S/2C3H9P.Pd/c2*1-4(2)3;/h2*1-3H3; |
Clave InChI |
KAAKNAVDUBSDJF-UHFFFAOYSA-N |
SMILES canónico |
CP(C)C.CP(C)C.[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)-](/img/structure/B14257951.png)
![1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene](/img/structure/B14257952.png)
![3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14257958.png)

![2,4,6-Tris[(4-methylphenyl)methoxy]-1,3,5-triazine](/img/structure/B14257964.png)
![2,2'-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole}](/img/structure/B14257965.png)

![2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}oxy)amino]cyclopentane-1,3-dione](/img/structure/B14257986.png)
